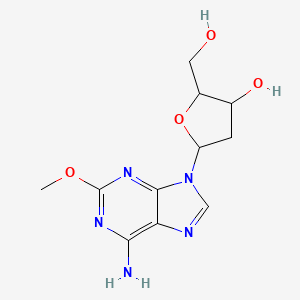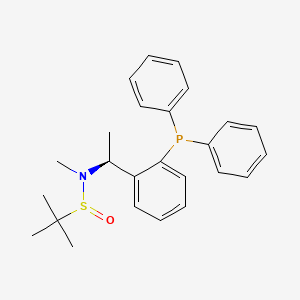
(R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that plays a significant role in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to act as a ligand in transition metal-catalyzed reactions, which are crucial in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of (S)-1-(2-(Diphenylphosphanyl)phenyl)ethylamine with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism by which ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with transition metals. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The compound’s chiral nature allows it to induce asymmetry in these reactions, leading to the formation of enantiomerically pure products .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
- (S)-1-(2-(Diphenylphosphanyl)phenyl)ethylamine
- ®-2-(Diphenylphosphanyl)phenyl-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide offers unique advantages in terms of its stability and reactivity. Its ability to act as a chiral ligand in a wide range of catalytic reactions makes it a valuable tool in asymmetric synthesis. Additionally, its structural features allow for fine-tuning of its electronic and steric properties, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C25H30NOPS |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-20H,1-5H3/t20-,29?/m0/s1 |
Clave InChI |
LXWTWAWYYSDHRN-OORIHMLWSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


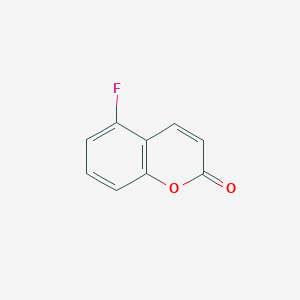
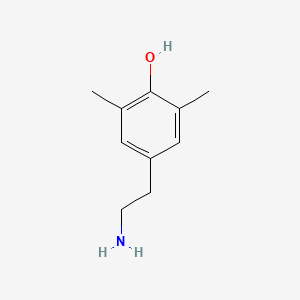
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
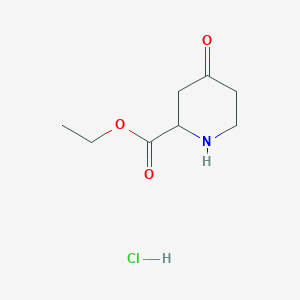
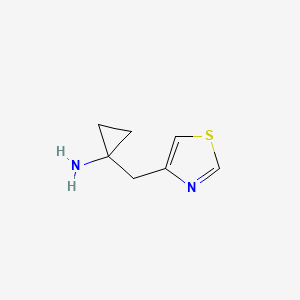
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
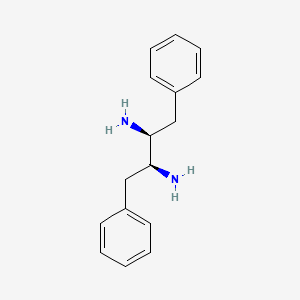
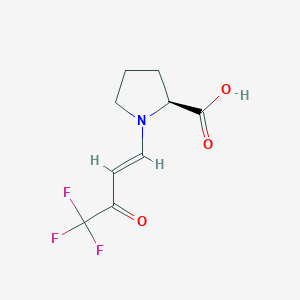
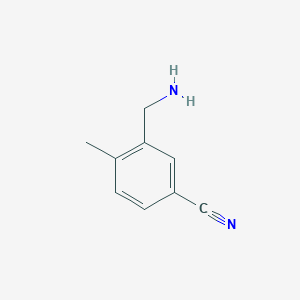
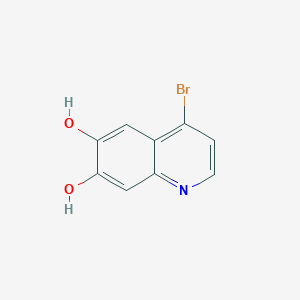
![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)
